![molecular formula C16H13Cl2N5O2 B2552089 3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923367-93-5](/img/structure/B2552089.png)

3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Structure-Activity Relationship Studies

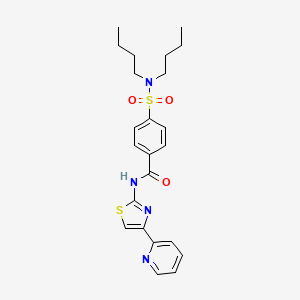

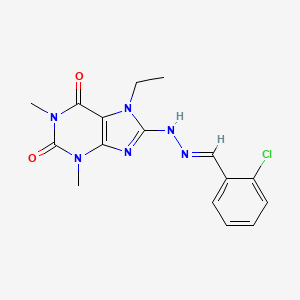

The compound "3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is closely related to the class of compounds studied for their potential as A(3) adenosine receptor antagonists. These compounds, which include a xanthine core, have been synthesized with various substitutions at the 1-, 3-, and 8-positions to enhance potency and hydrophilicity. The binding disposition of these molecules to the A(3) receptor has been explored through docking and 3D-QSAR studies, indicating the importance of structural modifications for receptor affinity and selectivity .

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purinone derivatives involves regiospecific and stereoselective coupling processes. For instance, the glycosylation of 6-(substituted-imidazol-1-yl)purine sodium salts with protected 2-deoxysugar chloride leads to the formation of N9 isomers with a preference for the beta/alpha configuration. The use of binary solvent mixtures has been shown to improve solubility and yield, particularly for substrates with lipophilic substituents. This methodology has been successfully applied in the synthesis of clinically relevant compounds such as cladribine, an anticancer drug .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized by X-ray crystallography. For example, in the structure of 4-{6-chloro-3-(4-chlorobenzyl)imidazo[4,5-b]pyridin-2-yl}-3,3-dimethylbutanoic acid, the imidazopyridine group and the phenyl ring form distinct dihedral angles in the two independent molecules present in the asymmetric unit. The presence of steric hindrance is evident in the elongation of certain bonds within the butanoic acid chain. Hydrogen bonding plays a significant role in the structural cohesion of these molecules .

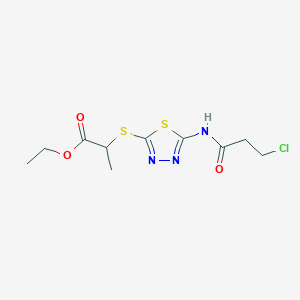

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-f]purinone derivatives is influenced by the substituents present on the core structure. The regiospecific glycosylation and subsequent reactions, such as ammonolysis, are key steps in the transformation of these compounds into pharmacologically active agents. The choice of solvents and reaction conditions can significantly affect the outcome, as seen in the synthesis of nucleoside analogs like cladribine .

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of "this compound" are not provided, the properties of related compounds suggest that solubility, hydrophilicity, and molecular geometry are critical factors. These properties are modulated by the nature and position of substituents on the imidazo[2,1-f]purinone core, affecting both the pharmacokinetic profile and the receptor binding affinity of these molecules .

Wissenschaftliche Forschungsanwendungen

Receptor Affinity and Molecular Docking Studies

Research into novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has shown that compounds with a purine-2,4-dione nucleus generally have higher affinity values for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors compared to their purine-2,4,8-trione counterparts. Specific substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were identified as potent receptor ligands, with additional affinity for dopamine D2 receptors. Docking studies highlighted the importance of these substituents for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Synthesis and Properties of Mesoionic Analogs

The synthesis and properties of mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, were explored, providing insights into their predominant tautomeric forms and reaction behaviors. These compounds were shown to undergo hydrolytic ring-opening reactions, contributing to the understanding of their chemical properties and potential applications in scientific research (Coburn & Taylor, 1982).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZVPIVLSUPKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)

![N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)

![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)

![4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2552016.png)

![8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2552017.png)

![N-(3-Cyanophenyl)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2552019.png)

![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2552020.png)

![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)